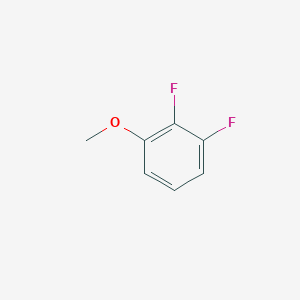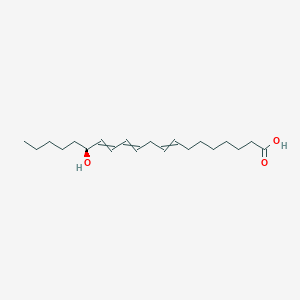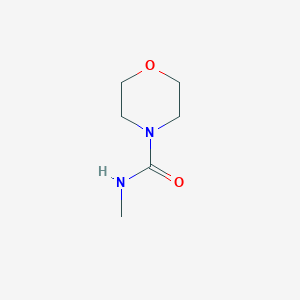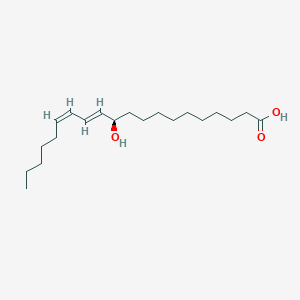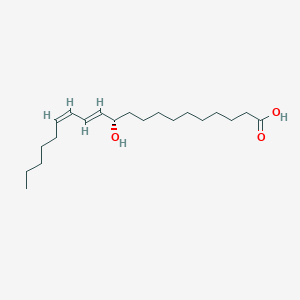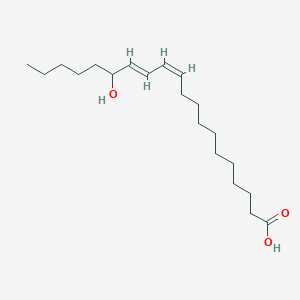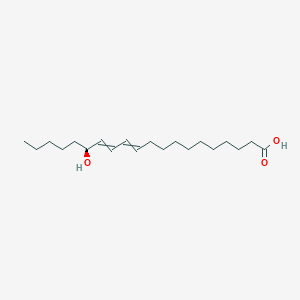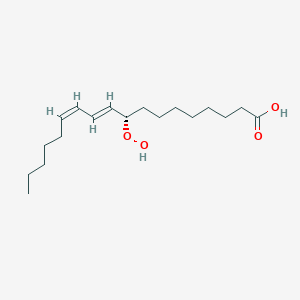
9(S)-Hpode
Vue d'ensemble
Description
9(S)-HPODE is an HPODE (hydroperoxy-octadecadienoic acid) in which the double bonds are at positions 10 and 12 (E and Z geometry, respectively) and the hydroperoxy group is at position 9 (S configuration). It is an intermediate in the metabolic pathway for linoleic acid. It has a role as a plant metabolite, a human metabolite and a mouse metabolite. It is functionally related to a (10E,12Z)-octadecadienoic acid. It is a conjugate acid of a this compound(1-). It is an enantiomer of a 9(R)-HPODE.
This compound is a natural product found in Chlorella vulgaris, Trypanosoma brucei, and Auxenochlorella pyrenoidosa with data available.
Mécanisme D'action
Target of Action
9(S)-Hpode is a monohydroxy polyunsaturated fatty acid produced by the action of 5-lipoxygenase on α-linolenic acid . It is predominantly localized in cellular ester lipids of Glechoma hederacea leaves and is partially released during artificial dehydration .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the bioavailability, efficacy, and safety of a compound . Future research should focus on understanding the pharmacokinetic properties of this compound to assess its potential as a therapeutic agent.
Propriétés
IUPAC Name |
(9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNZIWGNMQSBM-UINYOVNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234064 | |
| Record name | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29774-12-7 | |
| Record name | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29774-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linoleic acid 9-hydroperoxide, (9S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029774127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINOLEIC ACID 9-HYDROPEROXIDE, (9S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BG4GR6GTM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (10E,12Z)-(9S)-9-Hydroperoxyoctadeca-10,12-dienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9(S)-HPODE interact with lipoxygenase enzymes, and what are the downstream effects?
A1: Research suggests that this compound, along with its positional isomer 13(S)-hydroperoxyoctadecadienoic acid, can bind to the active site of lipoxygenase enzymes like potato tuber lipoxygenase (ptLOX). [] This interaction positions the hydroperoxy group of this compound for proper alignment with the iron center of the enzyme. [] The downstream effects of this interaction can vary depending on the specific lipoxygenase and biological context, often leading to the production of various oxylipins involved in signaling and inflammatory responses.
Q2: What is the cyclization behavior of allene oxides derived from this compound?
A2: Interestingly, 9(S)-hydroperoxyoctadecadienoic acid-derived allene oxides exhibit unique cyclization properties. [] Specifically, the 10Z-isomer of this allene oxide can cyclize to form a cis-dialkylcyclopentenone in a hexane/isopropyl alcohol solvent system. [] This is in contrast to the 10E-isomer, which does not yield the cis-cyclopentenone under the same conditions. []
Q3: What computational methods have been used to study the cyclization mechanism of this compound-derived allene oxides?
A3: To elucidate the cyclization mechanism of these allene oxides, researchers have employed various computational chemistry methods. [] These include complete active space self-consistent field (CASSCF), ωB97xD, and coupled cluster singles, doubles, and perturbative triples (CCSD(T)) calculations with basis sets up to cc-pVTZ. [] These studies provided insights into the energetics and pathways involved in the cyclization process.
Q4: Can you explain the proposed mechanism for the cyclization of this compound-derived allene oxides to cyclopentenones?
A4: Computational studies suggest that the cyclization proceeds through a diradical mechanism. [] The process begins with the homolytic cleavage of the epoxide ring in the allene oxide, leading to the formation of an oxyallyl diradical. [] This diradical then undergoes ring closure to form a cyclopropanone intermediate. [] Subsequently, the cyclopropanone opens to generate a new oxyallyl diradical, which finally cyclizes to yield the observed cis-cyclopentenone product. []
Q5: Has this compound been identified in any disease models?
A5: Research indicates that this compound levels are altered in a zebrafish model of Alzheimer's disease. [] This suggests a potential link between this compound metabolism and the pathogenesis of this neurodegenerative disorder.
Q6: What analytical techniques are used to study this compound and its metabolites?
A6: Ultra-performance liquid chromatography coupled with Q-Exactive Orbitrap mass spectrometry has proven to be a powerful tool for analyzing this compound and its related metabolites in biological samples. [] This technique allows for the identification and quantification of these compounds, enabling researchers to investigate their roles in various biological processes and disease states.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



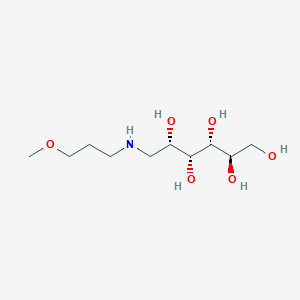
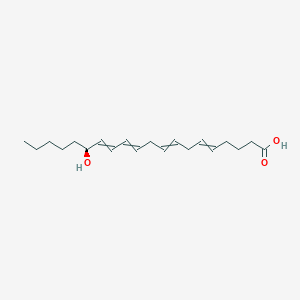
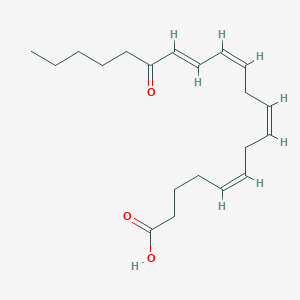

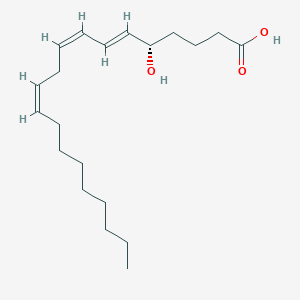
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
